molecular formula C6H8N2O B121994 1-(Pyrimidin-5-yl)ethan-1-ol CAS No. 79691-74-0

1-(Pyrimidin-5-yl)ethan-1-ol

Cat. No. B121994
CAS RN: 79691-74-0
M. Wt: 124.14 g/mol
InChI Key: LHBKMPNNYVQNRE-UHFFFAOYSA-N
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Description

The compound 1-(Pyrimidin-5-yl)ethan-1-ol is a pyrimidine derivative, which is a significant component of nucleic acids and vitamins such as B2 and folic acid. Pyrimidine derivatives are known for their wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported in various studies. For instance, a series of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes were synthesized in four steps with good yields, starting from 2-chloropyrimidine and proceeding through several intermediates, including diethyl 2-(pyrimidin-2-yl)malonate and ethyl 2-(pyrimidin-2-yl)ethanoate, before finally being reduced to 2-(pyrimidin-2-yl)ethanol. This intermediate was then reacted with various dibromoalkanes to obtain the final compounds . Another study reported the synthesis of trans-bis(5-R-pyrimidin-2-yl)-1,4-cyclohexanes and 1,2-ethanes, which only showed nematic mesophases in their mesomorphic properties .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied. For example, a heterocyclic compound with a pyrimidine ring was synthesized and characterized using various spectroscopic methods and single-crystal X-ray diffraction. The molecular geometry was optimized using density functional theory (DFT), and the experimental measurements were found to be in excellent harmony with the calculated data .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be inferred from studies on their mesomorphic properties and pharmacological activities. The presence of different substituents on the pyrimidine ring can influence the compound's properties and reactivity. For instance, the introduction of various alkyl fragments to 2-(pyrimidin-2-yl)ethanol resulted in compounds with varying antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The study of mesomorphic properties of certain pyrimidine derivatives revealed that they exhibit nematic mesophases, with some also showing smectic properties depending on the substituents present . The antioxidant properties of bis(2-(pyrimidin-2-yl)ethoxy)alkanes were evaluated using in vitro test systems, and the results indicated promising antioxidant activity, which was influenced by the alkyl fragment attached to the pyrimidine ring .

Scientific Research Applications

Application 1: Fungicidal Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Pyrimidinamine derivatives, including “1-(Pyrimidin-5-yl)ethan-1-ol”, have been studied for their fungicidal activity. These compounds are considered promising agricultural compounds due to their outstanding activity and unique mode of action .
  • Methods of Application or Experimental Procedures : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism .
  • Results or Outcomes : The new compounds showed excellent fungicidal activity. Among these compounds, one specific derivative had the best control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .

Application 2: Synthesis of Pyrimidinamine Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “1-(Pyrimidin-5-yl)ethan-1-ol” could potentially be used as a starting material in the synthesis of various pyrimidinamine derivatives .
  • Methods of Application or Experimental Procedures : The exact procedures would depend on the specific derivative being synthesized. Typically, this would involve a series of organic reactions, such as nucleophilic substitution or condensation .
  • Results or Outcomes : The synthesis of new pyrimidinamine derivatives could lead to the discovery of compounds with novel properties or applications .

Application 3: Synthesis of Pyrimidinamine Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “1-(Pyrimidin-5-yl)ethan-1-ol” could potentially be used as a starting material in the synthesis of various pyrimidinamine derivatives .
  • Methods of Application or Experimental Procedures : The exact procedures would depend on the specific derivative being synthesized. Typically, this would involve a series of organic reactions, such as nucleophilic substitution or condensation .
  • Results or Outcomes : The synthesis of new pyrimidinamine derivatives could lead to the discovery of compounds with novel properties or applications .

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound .

Future Directions

While specific future directions for “1-(Pyrimidin-5-yl)ethan-1-ol” are not available, pyrimidine derivatives are of interest in medicinal chemistry due to their broad range of biological activities . They are being explored for potential use in the treatment of various conditions, including infectious diseases, neurodegenerative disorders, and some forms of cancer .

properties

IUPAC Name

1-pyrimidin-5-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBKMPNNYVQNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507457
Record name 1-(Pyrimidin-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-5-yl)ethan-1-ol

CAS RN

79691-74-0
Record name 1-(Pyrimidin-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Liu, Y Gao, W Su - The Journal of Organic Chemistry, 2022 - ACS Publications
An efficient protocol was proposed for the preparation of secondary alcohols in good to excellent yields via photoredox-catalyzed decarboxylative couplings between readily available …
Number of citations: 3 pubs.acs.org

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